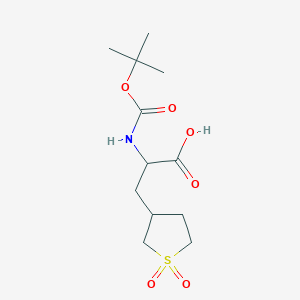
2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid is a compound that can be considered an analog of biologically significant molecules. It contains a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrothiophene moiety, which is a sulfur-containing heterocycle. The presence of the 1,1-dioxide function suggests that it is a sulfoxide, which can impart certain solubility and reactivity characteristics to the molecule.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of the vitamin Biotin, has been achieved from L-cystine with an overall yield of 67% through a three-step process . This process includes esterification, protection of the amine, and thiol groups. Although the compound is not identical, the synthesis of such Boc-protected amino acid derivatives typically involves similar protection strategies.
Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid would likely be characterized by the presence of a Boc-protected amino group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. The tetrahydrothiophene ring, being a sulfur analog of a tetrahydropyran, would contribute to the molecule's three-dimensional structure and potentially its reactivity.
Chemical Reactions Analysis
While specific reactions of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid are not detailed in the provided papers, compounds with Boc-protected amino groups and tetrahydrothiophene rings can undergo a variety of chemical reactions. The Boc group can be deprotected under acidic conditions, and the tetrahydrothiophene moiety can participate in oxidation-reduction reactions, given its sulfur content. Additionally, the carboxylic acid group provides a site for coupling reactions, such as peptide bond formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The Boc group increases steric bulk and provides protection for the amino group during synthetic procedures. The tetrahydrothiophene ring's sulfoxide form would increase polarity and potentially improve solubility in polar solvents. The carboxylic acid group would contribute to the compound's acidity and its ability to form salts and esters.
Applications De Recherche Scientifique
Enantioselective Synthesis and Neuroexcitant Analogs
The compound has been used in the enantioselective synthesis of neuroexcitant analogs. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Catalyst in N-tert-Butoxycarbonylation
Heydari et al. (2007) demonstrated the use of the compound as a catalyst in N-tert-butoxycarbonylation of amines. They noted its efficiency and environmental friendliness in this process, highlighting its utility in synthesizing N-Boc-protected amino acids crucial for peptide synthesis (Heydari et al., 2007).
Building Blocks in Polymer Synthesis
In the field of polymer chemistry, Gómez et al. (2003) utilized derivatives of this compound as building blocks for synthesizing a chiral monomer precursor of AABB-type polyamide. This showcases its potential in creating novel polymeric materials (Gómez et al., 2003).
Intermediate in Natural Product Synthesis
Qin et al. (2014) highlighted its role as a key intermediate in synthesizing natural products such as Biotin, a vital water-soluble vitamin. This research underscores its significance in biosynthetic pathways and pharmaceutical applications (Qin et al., 2014).
Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from the starting material (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid and evaluated their antimicrobial activities, indicating its relevance in developing new antimicrobial agents (Pund et al., 2020).
Asymmetric Hydrogenation in Pharmacophores
Kubryk and Hansen (2006) used the compound in the asymmetric hydrogenation of enamine esters, a process vital for synthesizing certain pharmacophores. This research has implications for drug development and stereochemical control in synthesis (Kubryk & Hansen, 2006).
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)6-8-4-5-20(17,18)7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOKNUCSHKQCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCS(=O)(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)
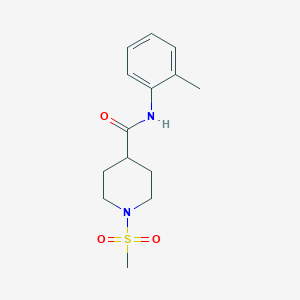
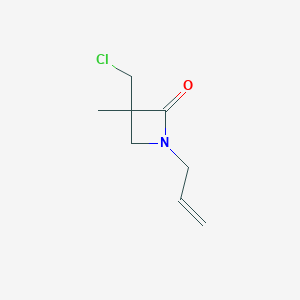

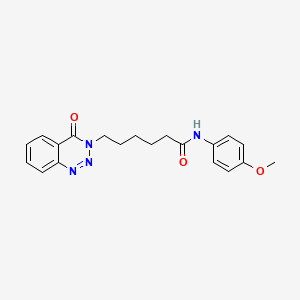
![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
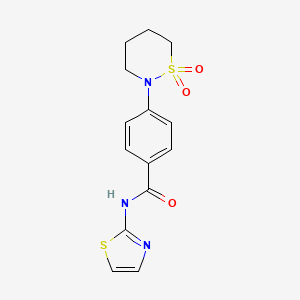
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)